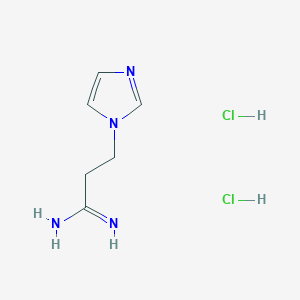![molecular formula C13H20ClN3O2 B2776239 N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide hydrochloride CAS No. 1172052-24-2](/img/structure/B2776239.png)
N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide hydrochloride” is a chemical compound with the molecular formula C13H20ClN3O2 and a molecular weight of 285.77 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C13H19N3O2.ClH/c1-9-5-4-6-10(2)13(9)16-12(18)8-15-11(17)7-14-3;/h4-6,14H,7-8H2,1-3H3,(H,15,17)(H,16,18);1H . This indicates the presence of a chloride ion (Cl-) and a complex organic molecule with carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources .Aplicaciones Científicas De Investigación
Structural Properties and Complexes
Lidocaine's structural versatility enables the formation of various salts and complexes, which are pivotal in enhancing its application in medical fields. Its ability to form stable hydrochloride monohydrate, hydrohexafluoroarsenate, and bis-p-nitrophenylphosphate salts, among others, underlines its chemical flexibility and potential for creating targeted therapeutic agents. These structural aspects play a crucial role in its pharmacological efficacy and application versatility, ranging from pain management to potential roles in complex biochemical pathways (Tsitsishvili & Amirkhanashvili, 2022).
Biotransformation and Metabolic Pathways
Lidocaine undergoes extensive biotransformation in the human body, resulting in the production of various metabolites. This process is crucial for understanding its pharmacokinetics and the elimination of the compound from the body. Studies have identified multiple metabolites in human urine, highlighting the compound's extensive metabolism. The primary metabolic transformations include hydroxylation of specific molecular rings, followed by conjugation processes such as sulphate conjugation, which are vital for the drug's detoxification and excretion. This insight into lidocaine's metabolic pathways can inform the development of more efficient and safer therapeutic agents (Fujimaki et al., 1990).
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(2,6-dimethylanilino)-2-oxoethyl]-2-(methylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-9-5-4-6-10(2)13(9)16-12(18)8-15-11(17)7-14-3;/h4-6,14H,7-8H2,1-3H3,(H,15,17)(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPPTCKVIATDLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2776158.png)
![Methyl 4-[({[6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2776159.png)



![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide](/img/structure/B2776163.png)

![butyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2776165.png)


![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2776169.png)


